An In-depth Technical Guide to the Chemical Properties of Tyvelose
An In-depth Technical Guide to the Chemical Properties of Tyvelose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyvelose (B24345), a 3,6-dideoxy-D-arabino-hexopyranose, is a rare deoxy sugar of significant biological importance. It is a key component of the O-antigen in the lipopolysaccharide (LPS) of various pathogenic bacteria, including certain serovars of Salmonella and Yersinia.[1] As an immunodominant sugar, Tyvelose plays a crucial role in the interaction between these pathogens and their hosts, particularly in eliciting an immune response.[2] This technical guide provides a comprehensive overview of the chemical properties of Tyvelose, including its structure, physicochemical characteristics, and reactivity. Detailed experimental protocols for its synthesis, isolation, and characterization are also provided to support further research and development.
Chemical and Physical Properties
Tyvelose is a monosaccharide with the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol .[3] Its structure is characterized by the absence of hydroxyl groups at the C-3 and C-6 positions of the hexopyranose ring. This deoxygenation contributes to its unique chemical properties and biological functions.
Table 1: General and Computed Properties of D-Tyvelose[3]
| Property | Value |
| Molecular Formula | C₆H₁₂O₄ |
| Molecular Weight | 148.16 g/mol |
| IUPAC Name | (3S,5S,6R)-6-methyloxane-2,3,5-triol |
| Synonyms | 3,6-Dideoxy-D-arabino-hexopyranose, 3,6-Dideoxy-D-mannose |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 148.07355886 Da |
| Monoisotopic Mass | 148.07355886 Da |
| Topological Polar Surface Area | 69.9 Ų |
| Heavy Atom Count | 10 |
| Complexity | 116 |
| XLogP3-AA | -1.1 |
Table 2: Experimentally Relevant Physicochemical Properties of D-Tyvelose
| Property | Value/Description | References |
| Physical Description | Off-White Waxy Solid | [4] |
| Melting Point | Data not available. Similar dideoxyhexoses exhibit a range of melting points. For example, 3-Amino-2,3-dideoxy-D-arabino-hexose has a melting point of 106-107°C.[5] | |
| Boiling Point | Data not available. Sugars typically decompose at high temperatures before boiling. | |
| Specific Optical Rotation [α]D | Data not available. The specific rotation of sugars is highly dependent on their stereochemistry. For comparison, the specific rotation of D-(+)-glucose is +52.7° (c=10, H₂O).[6] | |
| Solubility | Soluble in DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2) (10 mg/ml). | [2] |
| Stability | Hygroscopic. Stability is affected by pH and temperature. Deoxy sugars can be susceptible to acid-catalyzed hydrolysis of the glycosidic bond and degradation under strong basic conditions. | [6] |
Reactivity and Stability
The chemical reactivity of Tyvelose is governed by the functional groups present in its structure: three hydroxyl groups and a pyranose ring. The absence of the C-3 hydroxyl group influences its conformational flexibility and reactivity compared to other hexoses.
Glycosylation: The anomeric hydroxyl group can participate in glycosidic bond formation, allowing Tyvelose to be incorporated into oligosaccharides and polysaccharides, such as the O-antigen of LPS.
Stability: As a deoxy sugar, Tyvelose exhibits different stability compared to its hydroxylated counterparts. The C-H bonds that replace the C-OH bonds are less polarized, which can affect the molecule's interaction with solvents and its susceptibility to certain chemical reactions. While specific quantitative stability data for Tyvelose is limited, general knowledge of carbohydrate chemistry suggests that it is stable under neutral conditions but can undergo hydrolysis of glycosidic linkages under acidic conditions. Strong basic conditions can lead to epimerization and other rearrangements.
Experimental Protocols
Synthesis of D-Tyvelose (3,6-Dideoxy-D-arabino-hexopyranose)
The synthesis of Tyvelose can be achieved through multi-step chemical synthesis starting from more common monosaccharides. One reported method involves the conversion of methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside.[7] A general outline of a synthetic approach is provided below, based on established methods for dideoxy sugar synthesis.[7][8]
Materials:
-
Methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside
-
Lithium aluminum hydride (LiAlH₄)
-
Dry tetrahydrofuran (B95107) (THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium iodide
-
Hydrogen peroxide
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexane, methanol)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reductive opening of the epoxide: The starting material, methyl 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside, is treated with a reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF. This reaction opens the epoxide ring to introduce a hydroxyl group at C-2 and a hydrogen at C-3, yielding the 3-deoxy derivative.
-
Tosylation of the primary hydroxyl group: The primary hydroxyl group at C-6 is selectively protected by reaction with p-toluenesulfonyl chloride in pyridine. This forms a good leaving group for the subsequent deoxygenation step.
-
Deoxygenation at C-6: The 6-O-tosyl derivative is then subjected to reduction, for example, using lithium aluminum hydride or by conversion to the 6-iodo derivative followed by reductive cleavage, to remove the tosyloxy group and introduce a hydrogen atom at the C-6 position.
-
Deprotection: The benzylidene protecting group is removed by acid-catalyzed hydrolysis or hydrogenolysis (e.g., using H₂/Pd/C) to yield the final product, D-Tyvelose.
-
Purification: The final product is purified by silica gel column chromatography.
Isolation and Purification of Tyvelose from Bacterial Sources
Tyvelose can be isolated from the lipopolysaccharide of bacteria such as Yersinia pseudotuberculosis.[9]
Materials:
-
Bacterial cell culture of a Tyvelose-producing strain (e.g., Yersinia pseudotuberculosis)
-
Phenol-water extraction reagents
-
Acetic acid
-
Trichloroacetic acid (TCA)
-
Enzymes for degrading non-LPS components (e.g., RNase, DNase, proteases)
-
Gel filtration chromatography columns (e.g., Sephadex G-50)
-
High-performance liquid chromatography (HPLC) system with an appropriate column (e.g., a carbohydrate column)
Procedure:
-
Bacterial Culture and LPS Extraction:
-
Grow the bacterial strain in a suitable liquid medium to a high cell density.
-
Harvest the cells by centrifugation.
-
Perform a hot phenol-water extraction to isolate the crude LPS.
-
-
LPS Purification:
-
Treat the crude LPS extract with nucleases and proteases to remove contaminating nucleic acids and proteins.
-
Further purify the LPS by ultracentrifugation.
-
-
Hydrolysis of LPS:
-
Hydrolyze the purified LPS with dilute acid (e.g., 1% acetic acid) at 100°C for a defined period to cleave the glycosidic linkages and release the constituent monosaccharides, including Tyvelose.
-
-
Purification of Tyvelose:
-
Neutralize the hydrolysate and remove insoluble lipid A by centrifugation.
-
Separate the monosaccharides in the supernatant using gel filtration chromatography followed by preparative HPLC on a carbohydrate column.
-
Monitor the fractions for the presence of Tyvelose using analytical techniques such as TLC or Mass Spectrometry.
-
Pool the fractions containing pure Tyvelose and lyophilize to obtain the solid product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates.[10][11]
Sample Preparation:
-
Dissolve 5-10 mg of purified Tyvelose in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
Lyophilize the sample and redissolve in D₂O two to three times to exchange all exchangeable protons with deuterium.
-
Finally, dissolve the sample in 100% D₂O for analysis.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, a standard one-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is used.
-
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals.
Data Processing and Analysis:
-
Process the raw NMR data (Fourier transformation, phase correction, and baseline correction) using appropriate software.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (from ¹H and COSY spectra), and correlations (from HSQC and HMBC spectra) to assign each proton and carbon atom in the Tyvelose molecule. The chemical shifts of the anomeric proton and other ring protons are particularly informative for determining the stereochemistry.[4]
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Tyvelose.[12]
Sample Preparation:
-
Dissolve a small amount of purified Tyvelose in a suitable solvent compatible with the ionization method, such as a mixture of water and acetonitrile (B52724) or methanol.
Data Acquisition (Electrospray Ionization - ESI-MS):
-
Introduce the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode. In positive ion mode, adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are commonly observed for carbohydrates.
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).
Data Analysis:
-
Analyze the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any adducts, which confirms the molecular weight.
-
Analyze the fragmentation pattern from the MS/MS spectrum to gain insights into the structure of the molecule. For carbohydrates, characteristic fragmentation patterns involve the cleavage of glycosidic bonds and cross-ring cleavages.
Signaling Pathways and Biological Relevance
Tyvelose is a critical component of the O-antigen of lipopolysaccharide (LPS) in certain Gram-negative bacteria, such as Salmonella enterica.[13] The LPS is a potent activator of the innate immune system through its interaction with Toll-like receptor 4 (TLR4).
Biosynthesis of dTDP-Tyvelose and Incorporation into O-Antigen
The biosynthesis of Tyvelose and its incorporation into the O-antigen is a multi-step enzymatic process that occurs in the bacterial cytoplasm and at the cell membrane. The precursor for Tyvelose is dTDP-D-glucose.[14]
Caption: Biosynthesis of dTDP-Tyvelose and its incorporation into the O-antigen repeating unit.
The pathway begins with the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose. This intermediate is then converted to dTDP-paratose by the enzyme CDP-paratose synthase (RfbS). Finally, CDP-paratose-2-epimerase (RfbE) catalyzes the epimerization of dTDP-paratose to dTDP-tyvelose.[13] The activated Tyvelose is then transferred by a glycosyltransferase to the growing O-antigen chain, which is assembled on a lipid carrier (undecaprenyl phosphate) at the inner bacterial membrane.
TLR4 Signaling Pathway Activation by Tyvelose-Containing LPS
Once the bacterium is in a host, the LPS on its outer membrane can be recognized by the TLR4 receptor complex on the surface of immune cells, such as macrophages. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.[9][15]
Caption: Simplified TLR4 signaling pathway initiated by LPS recognition.
The Lipopolysaccharide-binding protein (LBP) binds to LPS and facilitates its transfer to CD14. The LPS is then presented to the TLR4/MD2 receptor complex, leading to the dimerization of TLR4. This conformational change initiates an intracellular signaling cascade, primarily through the MyD88-dependent pathway. This cascade involves the recruitment of adaptor proteins like MyD88 and IRAKs, leading to the activation of TRAF6 and TAK1. Ultimately, the IKK complex is activated, which leads to the phosphorylation and degradation of the inhibitor of NF-κB (IκB). The transcription factor NF-κB is then free to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[16]
Conclusion
Tyvelose is a chemically and biologically significant dideoxy sugar. Its unique structure, arising from the lack of hydroxyl groups at positions 3 and 6, dictates its physicochemical properties and its role as a key antigenic determinant in bacterial pathogens. A thorough understanding of its chemical properties, supported by robust experimental protocols for its synthesis, isolation, and characterization, is essential for researchers in the fields of carbohydrate chemistry, immunology, and drug development. The elucidation of its role in bacterial pathogenesis and host-pathogen interactions opens avenues for the development of novel vaccines and therapeutics targeting infectious diseases.
References
- 1. Toll-like receptor 4 signalling through MyD88 is essential to control Salmonella enterica serovar Typhimurium infection, but not for the initiation of bacterial clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled production of lipopolysaccharides increases immune activation in Salmonella treatments of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 7. Synthesis of alpha- and beta-linked tyvelose epitopes of the Trichinella spiralis glycan: 2-acetamido-2-deoxy-3-O-(3,6-dideoxy-D-arabino-hexopyranosyl)-beta -D-galactopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Toll-like receptor-4 mediates lipopolysaccharide-induced signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The O-Antigen Epitope Governs Susceptibility to Colistin in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis of enterobacterial common antigen requires dTDPglucose pyrophosphorylase determined by a Salmonella typhimurium rfb gene and a Salmonella montevideo rfe gene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
